(3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate

Purine nucleoside phosphorylase Transition-state analogue Enantiomeric specificity

Sourcing the incorrect stereoisomer of this pyrrolidine intermediate reduces PNP inhibitor potency 5- to 600-fold. This (3S,4S)-configured, Boc-protected pyrrolidine is the mandatory penultimate intermediate for L-DADMe-immucillin-H (Kd ≈ 0.7 nM), a clinical-stage transition-state analogue inhibitor of purine nucleoside phosphorylase. • >97% ee from enzymatic resolution; eliminates chiral SFC purification at each step • Validated reference standard for chiral HPLC/SFC method validation (Rs ≥2.0 vs. (3R,4R) enantiomer) • Direct elaboration to clinical PNP inhibitors without chiral separation or inversion steps

Molecular Formula C10H19NO4
Molecular Weight 217.26 g/mol
CAS No. 849935-87-1
Cat. No. B1374707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate
CAS849935-87-1
Molecular FormulaC10H19NO4
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C(C1)O)CO
InChIInChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-4-7(6-12)8(13)5-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8+/m0/s1
InChIKeyBSTWKRUNXOFBPE-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate: Chiral Pyrrolidine Building Block


(3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral, enantiomerically pure pyrrolidine derivative featuring a Boc‑protected nitrogen and two differentiated oxygen handles at the 3‑ and 4‑positions [1]. The trans‑(3S,4S) configuration is essential because it directly mirrors the stereochemistry of the final pharmacologically active L‑enantiomer of DADMe‑immucillin‑H, a picomolar transition‑state analogue inhibitor of purine nucleoside phosphorylase (PNP) that has advanced to clinical evaluation [2]. This specific stereoisomer therefore serves as a gatekeeper intermediate: only the (3S,4S) form can be elaborated into the desired L‑DADMe‑immucillin‑H architecture without cumbersome chiral separation or inversion steps.

1 Chiral building block for L‑enantiomer PNP inhibitor synthesis
2 Stereochemical gatekeeper avoiding late‑stage chiral separation
3 Documented intermediate in patented enzymatic resolution route

Why Generic Substitution Fails for (3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate


The four stereoisomers of tert‑butyl 3‑hydroxy‑4‑(hydroxymethyl)pyrrolidine‑1‑carboxylate are not interchangeable because each enantiomer or diastereomer directs synthesis toward a different biological target. The (3S,4S) isomer is the mandatory precursor for L‑DADMe‑immucillin‑H, a PNP inhibitor with a Kd of 0.7 nM [1]. In contrast, the (3R,4R) enantiomer yields the D‑series inhibitor and is used to construct MTAP‑targeted agents . The cis‑(3S,4R) diastereomer (CAS 1932246-33-7) generates a fundamentally different three‑dimensional arrangement that cannot recapitulate the transition‑state mimicry required for tight PNP binding. Even racemic or stereorandom mixtures introduce purification burdens and compromise the enantiomeric excess of the final drug substance, which must meet stringent chiral purity thresholds. Selecting the incorrect stereoisomer does not simply reduce potency—it produces a compound that binds 5‑ to 600‑fold weaker to the intended target [1].

Target (3S,4S) – L‑enantiomer pathway for PNP inhibitor research
Substitute (3R,4R) enantiomer – directs synthesis toward MTAP inhibitors, not PNP
Substitute cis diastereomer – stereochemistry cannot mimic transition‑state geometry
Substitute Racemic or stereorandom mixtures – compromise enantiomeric excess of final agent

Specificity Evidence for (3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate


Enantiomer-Specific PNP Inhibition

The final inhibitor derived from the (3S,4S) starting material, L-DADMe-immucillin-H, binds human PNP with a dissociation constant (Kd) of approximately 0.7 nM. The enantiomeric inhibitor built from the (3R,4R) precursor binds 5‑ to 600‑fold less tightly, depending on the PNP isoform tested [1]. This 5‑ to 600‑fold differential is directly traceable to the stereochemistry of the pyrrolidine core that is established by the choice of the Boc-protected intermediate.

Enantiomer‑Specific PNP Inhibition
Head‑to‑head
Kd ≈ 0.7 nM (L) vs 3.5–420 nM (D)
Enantiomer‑dependent binding affinity context
5‑ to 600‑fold differential reported across PNP isoforms
Purine nucleoside phosphorylase Transition-state analogue Enantiomeric specificity

Enzymatic Resolution for High Enantiomeric Excess

The patented manufacturing process uses Candida antarctica lipase‑catalyzed enantioselective hydrolysis of a racemic trans‑3,4‑disubstituted pyrrolidinone. The (3S,4S)‑configured ester intermediate is obtained with >97% enantiomeric excess (ee), while the complementary (3R,4R)‑acid is recovered at 94–96% ee [1]. In contrast, commercial cis‑diastereomer preparations (e.g., CAS 1932246-33-7) are typically supplied at 95‑98% chemical purity but without a certified enantiomeric excess, because no equivalent enzymatic resolution method is established for the cis series.

Enzymatic Resolution ee
Class‑level
>97% ee (ester precursor)
Reported high enantiomeric excess for (3S,4S) series
Comparator (3R,4R) acid 94–96% ee; cis ee not certified
Enantioselective hydrolysis Chiral resolution Candida antarctica lipase

Divergent PNP vs. MTAP Inhibitor Pathways

The (3S,4S)-tert-butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate is the documented starting material for L‑DADMe‑immucillin‑H, a PNP inhibitor that entered Phase I clinical trials for psoriasis [1]. The (3R,4R) enantiomer is instead utilized to prepare transition‑state analogue inhibitors of human 5′-methylthioadenosine phosphorylase (MTAP) . This bifurcation means that a research group targeting PNP cannot simply substitute the (3R,4R) or cis isomers; doing so would divert the synthesis toward an entirely different enzyme target.

Divergent Inhibitor Pathways
Cross‑study
PNP inhibitor (clinical‑stage) vs MTAP inhibitor (preclinical)
Mutually exclusive target‑engagement pathways
No cross‑reactivity data; synthesis route determines target
MTAP inhibitor PNP inhibitor Synthetic intermediate

Physicochemical Identity Masks Functional Divergence

All four stereoisomers of tert‑butyl 3‑hydroxy‑4‑(hydroxymethyl)pyrrolidine‑1‑carboxylate share the same molecular formula (C₁₀H₁₉NO₄), molecular weight (217.26 g·mol⁻¹), and LogP (≈0.4) . Without chiral analysis, they are indistinguishable by achiral HPLC or NMR. The (3S,4S) isomer can be unambiguously identified by its specific optical rotation ([α]D ≈ −12 to −18° depending on concentration and solvent) and by chiral HPLC retention time . Suppliers that do not provide a chiral purity certificate (e.g., only reporting ≥95% chemical purity) cannot guarantee that the material has not been partially racemized or contaminated with the (3R,4R) enantiomer, which would introduce a potent antagonist into the synthesis stream.

Chiral Identity Verification
Data to verify
[α]D ≈ −15°; distinct chiral HPLC retention
Chiral purity certificate required for procurement
Achiral methods cannot differentiate stereoisomers
Chiral purity analysis Optical rotation Vibrational circular dichroism

Applications of (3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate


L-DADMe-Immucillin-H Synthesis for PNP Inhibitor Programs

The (3S,4S) Boc‑protected pyrrolidine is the established penultimate intermediate for constructing the L‑enantiomer of DADMe‑immucillin‑H, a transition‑state analogue that inhibits human PNP with Kd ≈ 0.7 nM [1]. Medicinal chemistry teams developing next‑generation PNP inhibitors for T‑cell leukemia or psoriasis should standardize on this specific stereoisomer to maintain continuity with existing structure–activity relationship (SAR) data and clinical candidate scale‑up routes.

Iminosugar and Glycosidase Inhibitor Library Synthesis

The trans‑3,4‑dihydroxylated pyrrolidine scaffold is a privileged pharmacophore in iminosugar chemistry, where stereochemistry governs glycosidase subtype selectivity [1]. The (3S,4S) isomer, with >97% ee available from the enzymatic resolution process, provides a reliable starting point for parallel library synthesis without the need for chiral supercritical fluid chromatography (SFC) purification at each step.

Chiral HPLC Reference Standard for Method Development

Because the (3S,4S) and (3R,4R) enantiomers co‑elute on standard reversed‑phase columns, the (3S,4S) compound serves as an essential reference standard for developing and validating chiral HPLC or SFC methods [1]. Analytical laboratories can use it to establish system suitability parameters (resolution ≥2.0 from the (3R,4R) peak, tailing factor ≤1.5) before releasing production batches of either enantiomer.

Route Scouting for Enantioselective Pyrrolidine Synthesis

The enzymatic resolution route disclosed in US‑2008280334‑A1 delivers the (3S,4S) ester precursor with ee >97% and a reproducible 36–45% yield from the racemate [1]. Process R&D groups evaluating cost‑of‑goods for large‑scale PNP inhibitor campaigns can benchmark alternative synthetic routes (e.g., asymmetric hydrogenation, chiral pool approaches) against this established biocatalytic method to justify build‑or‑buy decisions.

Application
Selection Property
Validation Focus
PNP inhibitor synthesis
(3S,4S) stereochemical control
Enantiomeric excess and target engagement context
Iminosugar library synthesis
Enzymatic resolution reproducibility
Reported chiral purity >97% ee
Chiral HPLC reference standard
Chiral identity verification
Optical rotation and retention time consistency
Route scouting / process benchmarking
Biocatalytic resolution benchmark
Process consistency and cost‑evaluation data
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